molecular formula C16H22N2O3 B8309487 4-tert-Butyl-3-oxopiperazine-1-carboxylic acid benzyl ester

4-tert-Butyl-3-oxopiperazine-1-carboxylic acid benzyl ester

Cat. No. B8309487
M. Wt: 290.36 g/mol
InChI Key: NWTOEUCSAVSQQR-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 4-tert-butyl-3-oxopiperazine-1-carboxylic acid benzyl ester (0.75 g, 2.58 mmol) in EtOH (5 mL). The reaction mixture was flushed with nitrogen and 10% Pd/C (67 mg, 0.13 mmol) was added. The reaction mixture was stirred under a hydrogen atmosphere for 18 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 1-tert-Butylpiperazin-2-one as grey oil (0.276 g, 69%). 1H NMR (300 MHz, CDCl3): δ 3.50 (s, 2H), 3.37 (t, J=5.5 Hz, 2H), 3.06 (t, J=5.5 Hz, 2H), 1.48-1.41 (m, 9H)
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:13](=[O:21])[CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[C:17]([N:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1=[O:21])([CH3:20])([CH3:18])[CH3:19]

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(CC1)C(C)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
67 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a hydrogen atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product was eluted

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)N1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.276 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.